molecular formula C18H18F2N4O5S B2927072 N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide CAS No. 868983-64-6

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide

Cat. No.: B2927072
CAS No.: 868983-64-6
M. Wt: 440.42
InChI Key: DUOPBAGVFCSOPI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O5S/c19-13-1-2-14(20)15(9-13)30(27,28)24-7-8-29-16(24)11-23-18(26)17(25)22-10-12-3-5-21-6-4-12/h1-6,9,16H,7-8,10-11H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOPBAGVFCSOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound. The difluorobenzenesulfonyl group is then introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides under basic conditions.

The final step involves the coupling of the oxazolidinone intermediate with the pyridine and ethanediamide moieties. This can be accomplished through amide bond formation reactions, typically using coupling reagents such as carbodiimides or phosphonium salts under mild conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in polar solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether solvents under an inert atmosphere.

    Substitution: Amines, thiols; reactions can be conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and oxazolidinone groups can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context and the compound’s structural analogs.

Comparison with Similar Compounds

Analysis of Evidence

(a) SHELX Software ()

Its mention is irrelevant to the compound’s pharmacological or structural properties.

(b) Patent Data ()

The patent describes fluorinated chromene-pyrazolopyrimidine derivatives (e.g., Example 53) with sulfonamide or benzamide groups. While these share superficial similarities (e.g., fluorinated aromatic systems), their core scaffolds and biological targets differ significantly from the ethanediamide-oxazolidine-pyridine hybrid in the target compound. No direct comparison is feasible.

(c) Pyridine Catalogs ()

These list pyridine derivatives such as N-(2-chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl but lack structural or functional overlap with the target compound.

(d) Pesticide Glossary ()

Compounds like flumetsulam or oxadixyl are agrochemicals with triazole or oxazolidinone motifs. However, their applications (herbicides, fungicides) and substituent patterns diverge from the target compound’s design.

Critical Limitations

  • No direct structural analogs: The target compound combines a difluorobenzenesulfonyl-oxazolidine core with pyridinylmethyl-ethanediamide side chains. None of the evidence includes compounds with this unique hybrid architecture.
  • Irrelevant patent scope : The patent in focuses on kinase inhibitors (chromene-pyrazolopyrimidines), whereas the target compound’s mechanism of action is undefined.

Proposed Approach for Future Research

To fulfill the user’s request, the following steps would be necessary:

Database Mining : Search SciFinder, Reaxys, or PubChem for analogs of the target compound using its IUPAC name or structural fragments (e.g., oxazolidine-sulfonamides, pyridinyl ethanediamides).

Pharmacological Profiling : Compare binding affinities, selectivity, or ADMET properties if the compound is part of a published series (e.g., kinase inhibitors, antimicrobials).

Synthetic Routes: Analyze patents or journals for synthetic methods to contextualize its novelty.

Hypothetical Comparison Table (Illustrative Example)

Note: This table is speculative due to insufficient evidence.

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Oxazolidine + ethanediamide 2,5-Difluorobenzenesulfonyl, pyridin-4-yl Unknown N/A
Example 53 () Chromene-pyrazolopyrimidine 3-Fluorophenyl, benzamide Kinase inhibition
Oxadixyl () Oxazolidinyl acetamide 2,6-Dimethylphenyl Fungicide
Flumetsulam () Triazolopyrimidine-sulfonamide 2,6-Difluorophenyl Herbicide

Biological Activity

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key functional groups:

  • Difluorobenzenesulfonyl group : Enhances lipophilicity and potential enzyme interactions.
  • Oxazolidin ring : Contributes to the structural integrity and biological activity.
  • Ethanediamide moiety : May facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluorobenzenesulfonyl group can form strong interactions with active sites on enzymes, potentially inhibiting their activity. The oxazolidin ring and ethanediamide moiety may also enhance binding affinity and specificity towards molecular targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives containing pyridine backbones often demonstrate significant antibacterial and antifungal activities against various pathogens, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Proteus vulgaris
  • Fungi : Candida albicans, Aspergillus fumigatus

These activities are typically assessed using standard laboratory methods such as disk diffusion and MIC (Minimum Inhibitory Concentration) assays.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in vitro against various cancer cell lines. The results suggest that:

  • The compound exhibits selective cytotoxicity towards cancer cells compared to normal cells.
  • It may induce apoptosis through mechanisms involving oxidative stress and disruption of cellular homeostasis.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Preliminary studies indicate that this compound may possess antioxidant capabilities, which could be beneficial in preventing cellular damage associated with various diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study demonstrated that a related oxazolidinone derivative showed significant inhibition against Staphylococcus aureus with an MIC of 8 µg/mL . This suggests potential for developing new antimicrobial agents based on the structure of this compound.
  • Cytotoxicity Testing :
    • In vitro assays on HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines indicated that the compound reduced cell viability significantly compared to control treatments . Further investigations into the mechanisms revealed apoptosis induction as a possible pathway.
  • Antioxidant Potential :
    • The compound was evaluated using DPPH and ABTS assays, showing promising scavenging activity comparable to standard antioxidants like ascorbic acid . This suggests a dual role in both antimicrobial and protective mechanisms against oxidative stress.

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